molecular formula C9H9BrO B2705826 3-(Bromomethyl)-2,3-dihydro-1-benzofuran CAS No. 78739-85-2

3-(Bromomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2705826
CAS No.: 78739-85-2
M. Wt: 213.074
InChI Key: LGXKHJGWWLOXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by a bromomethyl group attached to the 3-position of a dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form benzofuran-3-carboxaldehyde or benzofuran-3-carboxylic acid under appropriate conditions.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of benzofuran-3-carboxaldehyde or benzofuran-3-carboxylic acid.

    Reduction: Formation of 3-methyl-2,3-dihydro-1-benzofuran.

Scientific Research Applications

3-(Bromomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2,3-dihydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)-2,3-dihydro-1-benzofuran: Similar structure but with an iodomethyl group.

    2,3-Dihydro-1-benzofuran: Lacks the bromomethyl group but shares the core benzofuran structure.

Uniqueness

3-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXKHJGWWLOXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.